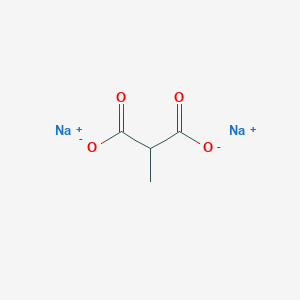

Sodium 2-methylmalonate

Descripción general

Descripción

Sodium 2-methylmalonate is a useful research compound. Its molecular formula is C4H4Na2O4 and its molecular weight is 162.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium 2-methylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-methylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of β-carboxyaspartic acid derivatives : Sodium dimethyl methylmalonate is used as a nucleophile in the synthesis of β-carboxyaspartic acid derivatives (Yamaguchi et al., 1999).

Chiral methylation reaction : It is utilized in a chiral methylation reaction with high branch selectivity to produce chiral products with up to 87% enantiomeric excess (Hayashi et al., 1997).

Nucleophilic substitution in organometallic reactions : Sodium diethyl methylmalonate is involved in reactions featuring nucleophilic substitution at the central carbon atom of a π-allyl ligand (Kadota et al., 2000).

Biosynthesis studies in insects : It serves as a label for odd-numbered carbons of branched alkanes and alkenes in the housefly Musca domestica (Dillwith et al., 1982) and is a precursor to the methyl branch unit of 3-methylpentacosane in the American cockroach (Dwyer et al., 1981).

Metabolic studies : 2-Methylcitrate, a related compound, inhibits enzymes in the citric acid cycle and contributes to ketogenesis and hypoglycemia in patients with propionic aciduria and methylmalonic aciduria (Cheema-Dhadli et al., 1975). Also, methylmalonate administration decreases Na+, K+-ATPase activity in rat cerebral cortex (Wyse et al., 2000).

Neuroscience research : Methylmalonate toxicity in primary neuronal cultures from embryonic rat brain has been studied, showing significant neuronal mortality, which suggests its involvement in neurodegeneration in methylmalonic aciduria (McLaughlin et al., 1998).

Inorganic chemistry : Cobalt methylmalonate complexes provide models for how proteins with adjacent γ-carboxyglutamic acid residues might bind Ca2+ without causing severe charge balance problems (Perkins et al., 1990).

Propiedades

IUPAC Name |

disodium;2-methylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2Na/c1-2(3(5)6)4(7)8;;/h2H,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSOEMHXPLCJRC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-methylmalonate | |

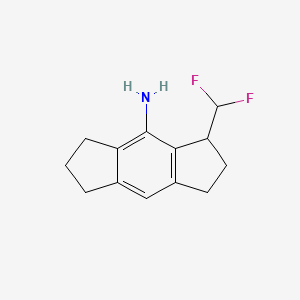

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200358.png)

![3-Oxaspiro[5.5]undecan-8-one](/img/structure/B8200386.png)

![tert-Butyl 4-(2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8200393.png)

![(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8200432.png)

![Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate](/img/structure/B8200442.png)